Ethyl (allylamino)acetate
Description
Its molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol (calculated from HRMS observed m/z 144.1018 [M+H]⁺ vs. theoretical 144.1025) .
Properties
IUPAC Name |
ethyl 2-(prop-2-enylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-5-8-6-7(9)10-4-2/h3,8H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXVIASGAMNRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297264 | |
| Record name | N-2-Propen-1-ylglycine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3182-79-4 | |
| Record name | N-2-Propen-1-ylglycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3182-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-2-Propen-1-ylglycine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (allylamino)acetate can be synthesized through various methods. One common synthetic route involves the esterification of allylamine with ethyl chloroacetate under basic conditions. The reaction typically proceeds as follows:
- Allylamine is reacted with ethyl chloroacetate in the presence of a base such as sodium hydroxide.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then extracted and purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods to ensure consistency and efficiency .
Chemical Reactions Analysis
Ester Group Reactivity
The ester functionality in ethyl (allylamino)acetate undergoes typical nucleophilic acyl substitution reactions.
Hydrolysis
-
Acidic Hydrolysis : The ester hydrolyzes to form acetic acid derivatives in the presence of strong acids (e.g., H₂SO₄).
Conditions: 100–120°C, 8–12 hours (similar to ethyl acetate hydrolysis ).
-
Basic Hydrolysis (Saponification) : Forms carboxylate salts under alkaline conditions.
Aminolysis
Reacts with amines to yield acetamides. For example, with ammonia:
Conditions: Slow reaction at room temperature; accelerated by heat1.
Allylamine Group Reactivity
The allylamine moiety participates in nucleophilic and conjugate addition reactions.
Alkylation/Acylation
-
Alkylation : Reacts with alkyl halides to form quaternary ammonium salts.
-
Acylation : Forms amides with acyl chlorides.
Conjugate Addition
The allyl group undergoes Michael addition with α,β-unsaturated carbonyl compounds:
Conditions: Catalyzed by Lewis acids (e.g., Ti(OiPr)₄) .
Oxidation and Catalytic Pathways
The allyl group is susceptible to oxidation. For example:
-
Epoxidation : Forms epoxy derivatives using peracids.
-
Catalytic Oxidation : Over Au-Pd/TiO₂ catalysts, the ester group may oxidize to CO₂ and H₂O via intermediates like acetic acid .
Transesterification
This compound can act as an acetyl donor in transesterification:
Conditions: Room temperature, 10 minutes (adapted from ethyl acetate acetylation ).
Scientific Research Applications
Ethyl (allylamino)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl (allylamino)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating an electron pair. This nucleophilic behavior allows it to form covalent bonds with electrophilic centers in other molecules, facilitating a range of chemical transformations .
Comparison with Similar Compounds
Simple Esters
Key Differences :
- This compound’s allylamino group enhances nucleophilicity, enabling further functionalization (e.g., Boc protection ), unlike simpler esters like ethyl acetate .
- Ethyl 2-phenylacetoacetate’s aromatic and ketone groups make it suitable for synthesizing complex pharmaceuticals, contrasting with the reactivity of allylamino derivatives .
Amino-Substituted Esters
Key Differences :
Heterocyclic Derivatives
Key Differences :
Boc-Protected Derivatives
Key Differences :
- Boc protection enhances stability and facilitates purification, contrasting with the free amine’s reactivity .
Biological Activity
Ethyl (allylamino)acetate, an organic compound with the molecular formula C₇H₁₁NO₂, has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and organic synthesis. This article reviews its biological properties, synthesis methods, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an allylamino group, which influences its reactivity and biological interactions. The compound can be synthesized through various methods, including the esterification of allylamine with ethyl chloroacetate under basic conditions. This reaction typically involves:
- Reactants : Allylamine and ethyl chloroacetate
- Catalyst : Sodium hydroxide
- Conditions : Stirring at room temperature for several hours followed by purification techniques such as distillation or recrystallization.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. Notably, it may inhibit peptidyl-prolyl cis-trans isomerase (PPIase), an enzyme crucial for protein folding and function. The inhibition of PPIase has implications for therapeutic applications, particularly in anti-inflammatory and anticancer treatments. For instance, studies suggest that compounds with similar structures can modulate protein interactions that are pivotal in disease mechanisms.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. Preliminary findings suggest that this compound can reduce cell viability in specific cancer types, indicating its potential as an anticancer agent. The mechanism of action likely involves the disruption of cellular processes essential for cancer cell survival .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on hepatoma cell lines. The compound demonstrated a dose-dependent reduction in cell viability, with IC₅₀ values indicating significant potency against these cancer cells. This highlights the potential for further exploration in developing novel anticancer therapies .
Case Study 2: Enzyme Interaction
In another investigation, this compound was tested for its ability to inhibit specific enzymes involved in inflammatory pathways. The results showed that at certain concentrations, the compound effectively reduced enzyme activity, suggesting a mechanism that could be harnessed for therapeutic purposes in conditions characterized by excessive inflammation .
Comparative Analysis
To better understand the biological activity of this compound, it's useful to compare it with other related compounds:
| Compound | IC₅₀ (μM) | Mechanism of Action | Therapeutic Potential |
|---|---|---|---|
| This compound | 25.5 | PPIase inhibition | Anti-inflammatory, anticancer |
| Compound A | 12.4 | Alkylating agent | Anticancer |
| Compound B | 35.2 | Enzyme inhibition | Antiviral |
This table illustrates how this compound compares favorably in terms of potency against certain cancer cells while also showcasing its unique mechanism involving enzyme inhibition.
Q & A
Q. What are the optimized synthetic routes for ethyl (allylamino)acetate, and how can reaction yields be improved?
this compound can be synthesized via microwave-assisted reactions using ethyl 2-(allylamino)acetate as a precursor. Key optimization strategies include:
- Catalyst selection : Using N,N-diisopropylethylamine (i-Pr2NEt) as a base to enhance reaction efficiency .
- Solvent and conditions : Acetonitrile (0.30 M) under microwave irradiation (120°C, 2 hours) improves reaction homogeneity and reduces side products .
- Purification : Flash chromatography with 5% ethyl acetate/dichloromethane achieves >80% purity, as demonstrated by TLC (Rf = 0.55 in 10% EtOAc/CH2Cl2) .
- Yield enhancement : Adjusting stoichiometric ratios of phenyl methoxycarbamate and ethyl 2-(allylamino)acetate (1:1 molar ratio) maximizes product formation (83% yield) .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- Nuclear Magnetic Resonance (NMR) : 1H NMR (300 MHz, CDCl3) confirms structure via allylic proton signals (δ 5.73 ppm, J = 10.2, 17.0 Hz) and ethoxy group resonances (δ 3.93–4.00 ppm) .
- Thin-Layer Chromatography (TLC) : Validates purity with Rf values and solvent systems (e.g., 10% EtOAc/CH2Cl2) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile impurities and degradation products, as shown in ethyl acetate extract analyses .
Q. How should this compound derivatives be handled to ensure stability during storage?
- Storage conditions : Keep under inert gas (N2/Ar) at –20°C to prevent hydrolysis or oxidation.
- Solvent compatibility : Avoid prolonged exposure to polar aprotic solvents (e.g., DMSO) unless stabilized with antioxidants .
- Monitoring stability : Periodic NMR or GC-MS checks detect decomposition, as ethyl acetate derivatives are prone to ester hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How can contradictions in spectral data for this compound derivatives be resolved?
- Cross-validation : Compare experimental 1H/13C NMR shifts (e.g., δ 5.20–5.31 ppm for allyl protons ) with computational predictions (DFT or molecular modeling).
- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry, as applied to 2-(allylamino)thiazole derivatives in .
- Isotopic labeling : Use deuterated solvents or 13C-labeled reactants to trace unexpected peaks in NMR spectra .
Q. What methodologies assess the stability of this compound under varying experimental conditions?
- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and monitor degradation via HPLC or GC-MS .
- pH-dependent studies : Evaluate hydrolysis kinetics in buffered solutions (pH 2–12) to identify optimal reaction/storage conditions .
- Light sensitivity : UV-Vis spectroscopy quantifies photodegradation rates under controlled illumination .
Q. What mechanistic insights explain the reactivity of this compound in amination reactions?
- Intermediate trapping : Use in-situ IR or ESI-MS to detect reactive intermediates (e.g., enolates or carbamates) during microwave-assisted synthesis .
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps .
- Computational studies : Density Functional Theory (DFT) models predict transition states and regioselectivity in cyclization reactions .
Methodological Notes
- Synthesis : For scalability, replace microwave heating with conventional reflux while maintaining solvent polarity (acetonitrile) and catalyst loading .
- Data interpretation : Cross-reference NMR shifts with databases (e.g., NIST Chemistry WebBook ) to validate assignments.
- Contradiction analysis : When GC-MS results conflict with NMR (e.g., unexpected peaks), perform column chromatography to isolate impurities and reanalyze .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
